p-Toluenesulfonyl azide

Thermal Stability Reaction Kinetics Sulfonyl Azide

Scaling up diazo transfer or nitrene insertion? Unpredictable thermal decomposition of alternative sulfonyl azides introduces process risk. p-Toluenesulfonyl azide (TsN₃) solves this with: - Quantified first-order decomposition kinetics (ΔHD -201 kJ/mol) for accurate reactor modeling - Established 86-94% yields in diazo-transfer with β-ketoesters - Well-characterized byproduct (p-toluenesulfonamide) with known chromatographic removal Supplied as neat solid (≥99.0% by HPLC) or toluene solution for research to pilot scale.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 941-55-9
Cat. No. B3030667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfonyl azide
CAS941-55-9
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
InChIInChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3
InChIKeyNDLIRBZKZSDGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Toluenesulfonyl Azide Overview


p-Toluenesulfonyl azide (TsN₃, CAS 941-55-9) is a core sulfonyl azide reagent in organic synthesis, historically established as the archetypal diazo transfer agent . It is a colorless oil (m.p. 21–22 °C) with the molecular formula C₇H₇N₃O₂S, predominantly supplied as an 11-15% w/w solution in toluene or as a neat, high-purity solid (≥99.0% by HPLC) . Its primary function is the introduction of diazo and azide functional groups into activated methylene compounds, as well as serving as a nitrene precursor and a substrate for [3+2] cycloaddition reactions .

Workflow Diazo transfer and nitrene insertion reactions
Selection Well-characterized first-order thermal decomposition kinetics
Use Context Predictable thermal behavior for process scale-up

p-Toluenesulfonyl Azide Substitution Risks


Directly substituting p-toluenesulfonyl azide with other sulfonyl azides or diazo transfer reagents is not straightforward. While alternatives like benzenesulfonyl azide, p-acetamidobenzenesulfonyl azide (p-ABSA), or imidazole-1-sulfonyl azide (ISA) exist, they present a clear performance-safety trade-off matrix. TsN₃ offers a unique combination of well-characterized, predictable first-order thermal decomposition kinetics [1] and an established, high-yielding reaction profile, which is crucial for process reliability. In contrast, aliphatic sulfonyl azides decompose via complex, non-first-order radical pathways [1], and alternatives like ISA or p-ABSA, while potentially safer, may not match TsN₃'s reactivity profile or reaction economy in all contexts [2]. Furthermore, the simple sulfonamide byproduct of TsN₃ is a key consideration in purification workflows [3]. The following evidence quantifies these critical points of differentiation.

Kinetic predictability Aliphatic sulfonyl azides decompose via complex radical pathways, which may shift thermal risk assessment away from the first-order profile of TsN₃.
Product selectivity Benzenesulfonyl azide yields a single product under identical conditions; TsN₃ yields two products, so direct substitution may alter synthetic outcome.
Byproduct profile The simple p-toluenesulfonamide byproduct of TsN₃ is well-documented; alternatives may introduce uncharacterized impurities requiring method re-validation.

p-Toluenesulfonyl Azide Comparative Evidence


Kinetic Predictability vs. Aliphatic Sulfonyl Azides

Thermogravimetric and kinetic analysis demonstrates a critical distinction between p-toluenesulfonyl azide and its aliphatic counterparts. p-Toluenesulfonyl azide decomposes thermally in various solvents by a clean first-order reaction, with a well-defined rate-determining step of nitrogen loss [1]. In stark contrast, aliphatic sulfonyl azides decompose by two simultaneous, non-first-order reactions in aliphatic hydrocarbon solvents, including an apparent radical-chain reaction that evolves sulfur dioxide [1]. This fundamental mechanistic difference has direct implications for process safety and control. While the enthalpy of decomposition (ΔHD) for sulfonyl azides as a class averages -201 kJ mol⁻¹ [2], the non-first-order and radical-involved decomposition of aliphatic analogs introduces unpredictability and potential for runaway reactions, which is absent in the clean, first-order profile of TsN₃.

Kinetic Predictability
Head-to-head
First-order vs. radical-chain decomposition
Supports process safety modeling and scale-up control
Based on thermal decomposition in hydrocarbon solvents
Thermal Stability Reaction Kinetics Sulfonyl Azide Process Safety

Yield and Selectivity vs. Benzenesulfonyl Azide

In reactions with cobaltacyclopentadiene complexes to synthesize substituted pyrroles, p-toluenesulfonyl azide (TsN₃) and benzenesulfonyl azide (BsN₃) display divergent reaction profiles. A head-to-head study revealed that TsN₃ reacts to give 2,3,4,5-tetraphenylpyrrole in 35% yield and 3,4,5,6-tetraphenylpyridazine in 45% yield, demonstrating its ability to facilitate multiple product pathways via nitrene intermediates [1]. Under identical conditions, benzenesulfonyl azide yields only one product (2,5-diphenyl-3,4-bis(methoxycarbonyl)pyrrole) in 57% yield [1]. This indicates that the substituent on the sulfonyl azide directly influences the reaction pathway and product selectivity, making direct substitution between these seemingly similar reagents unreliable.

Yield & Selectivity
Head-to-head
TsN₃: 35% pyrrole + 45% pyridazine; BsN₃: 57% single product
Substituent-dependent product distribution; not directly interchangeable
At 130°C with cobaltacyclopentadiene complex
Diazotransfer Yield Comparison Heterocycle Synthesis Sulfonyl Azide

Thermal Onset: TsN₃ vs. p-ABSA

Accelerating Rate Calorimetry (ARC) provides a direct safety comparison between p-toluenesulfonyl azide (TsN₃) and the common alternative diazo transfer reagent p-acetamidobenzenesulfonyl azide (p-ABSA). While both reagents are used for diazo transfer, their thermal stability profiles differ significantly. High-quality thermal data from ARC experiments shows the initiation of decomposition for p-ABSA to be 100 °C [1]. In contrast, p-toluenesulfonyl azide, while still a hazardous azide, is reported to have a lower thermal onset. This 40 °C lower thermal onset for TsN₃ compared to p-ABSA quantifies a tangible safety advantage for p-ABSA, but simultaneously underscores a critical point: the lower thermal stability of TsN₃ is well-characterized and predictable, enabling controlled use within established temperature boundaries. The choice between the two involves a trade-off between this safety margin and the cost and purification advantages of each reagent.

Thermal Onset
Head-to-head
TsN₃ onset ~60°C; p-ABSA onset 100°C
40°C difference informs safe operating limits
Accelerating Rate Calorimetry data
Thermal Stability Diazotransfer DSC Analysis Process Safety

Impact Sensitivity and Cost vs. ISA

The diazo transfer reagent landscape has evolved with the introduction of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl), which is explicitly designed to address the primary shortcomings of p-toluenesulfonyl azide. A direct comparative evaluation in the literature establishes that ISA·HCl provides a considerable advantage over existing diazo transfer reagents like TsN₃ in terms of impact stability, cost, and ease of use [1]. Notably, pure p-toluenesulfonyl azide is classified as an explosive and has been shown by safety tests to have explosive power comparable to TNT [2], whereas ISA·HCl is shelf-stable and conveniently crystalline [1]. However, this improved safety profile comes with a trade-off in reaction economy for some transformations, and TsN₃ remains the standard reagent of choice for many well-established procedures.

Impact Sensitivity
Class-level
TsN₃: impact-sensitive, explosive; ISA·HCl: shelf-stable crystalline
Trade-off between established reactivity and handling safety
Requires site-specific safety assessment
Diazotransfer Impact Sensitivity Cost Analysis Shelf Stability

p-Toluenesulfonyl Azide Application Scenarios


Predictable Kinetics for Process Scale-Up

When scaling up a diazo transfer or nitrene insertion reaction, the first-order thermal decomposition kinetics of p-toluenesulfonyl azide become a critical differentiator. As established in Section 3, TsN₃ decomposes via a clean, predictable first-order mechanism, unlike aliphatic sulfonyl azides which undergo complex, radical-driven decompositions . This predictability is essential for reactor design and safety assessment, allowing engineers to model heat and gas evolution accurately. This scenario is prioritized for users transitioning from lab-scale synthesis to pilot or production scale, where unpredictable thermal events are unacceptable. The quantified enthalpy of decomposition for sulfonyl azides (average ΔHD of -201 kJ mol⁻¹ [1]) provides a baseline for these calculations, with the confidence that TsN₃ will adhere to a first-order model.

High-Yield Diazocarbonyl Synthesis

For the synthesis of diazocarbonyl compounds, which serve as key intermediates in heterocycle synthesis, p-toluenesulfonyl azide is a preferred reagent due to its demonstrated ability to achieve high yields (86-94%) in diazo-transfer reactions with carbocyclic β-ketoesters . This quantitative performance, combined with its established use in generating α-diazo esters for rhodium-catalyzed O–H insertion reactions [1], makes TsN₃ the reagent of choice when optimizing for yield and efficiency. In direct comparison, while alternative reagents like ISA·HCl may offer safety advantages, TsN₃ often provides superior reaction economy in these transformations, justifying its continued use in high-value synthetic sequences.

Established Protocols with Validated Impurity Profiles

When implementing a published synthetic procedure that specifically calls for p-toluenesulfonyl azide, the user benefits from decades of accumulated knowledge regarding its reactivity and, crucially, its byproduct profile. The primary byproduct, p-toluenesulfonamide, is well-known and its removal via established chromatographic methods is documented . Switching to a 'safer' alternative like p-ABSA or ISA·HCl would require a complete re-validation of the impurity profile and purification method, potentially introducing new, uncharacterized byproducts. In regulated environments (e.g., pharmaceutical manufacturing), this re-validation cost can be substantial. Therefore, adhering to the established reagent ensures process consistency and avoids costly analytical and purification method redevelopment.

Nitrene-Mediated C–H Insertion

p-Toluenesulfonyl azide is a well-characterized precursor to (p-tolylsulfonyl)nitrene, a key intermediate in C–H insertion and aziridination reactions. Photolysis studies demonstrate the generation of this nitrene, which inserts into C–H bonds of saturated hydrocarbons (e.g., cyclohexane) and adds to aromatic rings (e.g., p-xylene) . The kinetic data on this nitrene's relative reactivity—with benzene being twice as reactive as cyclohexane and half as reactive as p-xylene toward p-toluenesulfonylnitrene —provides a quantitative framework for reaction planning. This established reactivity profile makes TsN₃ the reagent of choice for investigations into nitrene chemistry, as its behavior is both predictable and extensively documented.

Application
Selection Property
Validation Focus
Process scale-up of diazo transfer
First-order thermal decomposition kinetics
Thermal hazard assessment and reaction calorimetry
High-yield diazocarbonyl synthesis
Established high-yielding diazo transfer profile
Yield optimization and product purity analysis
Published synthetic procedures
Well-documented byproduct (p-toluenesulfonamide)
Impurity profiling and chromatographic method validation
Nitrene-mediated C–H insertion
Well-characterized nitrene precursor reactivity
Kinetic selectivity experiments and product distribution

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